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Compound of Interest

Compound Name: 2-Allylbenzoic acid

Cat. No.: B1302522 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed nuclear magnetic resonance (NMR) characterization of 2-
allylbenzoic acid. Due to the limited availability of direct experimental spectra for 2-
allylbenzoic acid in publicly accessible databases, this guide presents a comprehensive

analysis based on a comparison with structurally related compounds: benzoic acid and

allylbenzene. The presented ¹H and ¹³C NMR data for 2-allylbenzoic acid are predicted values

derived from the experimental data of these analogs. This approach allows for a robust

estimation of the chemical shifts and coupling patterns expected for 2-allylbenzoic acid,

providing a valuable resource for its identification and characterization.

Predicted and Comparative NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 2-
allylbenzoic acid. These predictions are derived from the known experimental data of benzoic

acid and allylbenzene, which are presented for comparative analysis.

Table 1: Predicted ¹H NMR Data for 2-Allylbenzoic Acid and Experimental Data for Reference

Compounds.
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Compound
Proton

Assignment

Predicted/Exper

imental

Chemical Shift

(δ, ppm)

Multiplicity

Coupling

Constant (J,

Hz)

2-Allylbenzoic

Acid (Predicted)
H-3 ~7.30 - 7.40 d ~7.6

H-4 ~7.45 - 7.55 t ~7.5

H-5 ~7.25 - 7.35 t ~7.5

H-6 ~7.95 - 8.05 d ~7.8

-CH₂- ~3.40 - 3.50 d ~6.7

=CH- ~5.90 - 6.00 m -

=CH₂ (cis) ~5.00 - 5.10 dd ~10.1, 1.5

=CH₂ (trans) ~5.05 - 5.15 dd ~17.1, 1.5

-COOH > 10 br s -

Benzoic Acid

(Experimental)
H-2, H-6 8.12 d 7.3

H-3, H-5 7.45 t 7.6

H-4 7.62 t 7.4

-COOH 12.0 - 13.0 br s -

Allylbenzene

(Experimental)
Phenyl 7.18 - 7.35 m -

-CH₂- 3.38 d 6.0

=CH- 5.90 dt 12.0, 8.0

=CH₂ 5.05 m -

Table 2: Predicted ¹³C NMR Data for 2-Allylbenzoic Acid and Experimental Data for

Reference Compounds.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b1302522?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1302522?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Carbon Assignment
Predicted/Experimental

Chemical Shift (δ, ppm)

2-Allylbenzoic Acid (Predicted) C-1 ~130 - 132

C-2 ~140 - 142

C-3 ~126 - 128

C-4 ~132 - 134

C-5 ~128 - 130

C-6 ~130 - 132

-CH₂- ~38 - 40

=CH- ~136 - 138

=CH₂ ~116 - 118

-COOH ~170 - 173

Benzoic Acid (Experimental) C-1 130.3

C-2, C-6 128.5

C-3, C-5 129.4

C-4 133.0

-COOH 172.6

Allylbenzene (Experimental) C-ipso 141

C-ortho 130

C-meta 127

C-para 116

-CH₂- 42

=CH- 138

=CH₂ 116
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Experimental Protocols
The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for small

organic molecules like 2-allylbenzoic acid.

1. Sample Preparation:

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g.,

CDCl₃, DMSO-d₆).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

The spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.

The spectrometer is locked to the deuterium signal of the solvent.

Shimming is performed to optimize the magnetic field homogeneity.

3. ¹H NMR Acquisition Parameters:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.

Number of Scans: 16 to 64 scans are typically sufficient.

Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

Spectral Width: A spectral width of approximately 16 ppm is set.

Acquisition Time: An acquisition time of 2-4 seconds is employed.

4. ¹³C NMR Acquisition Parameters:

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the

spectrum and enhance sensitivity.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b1302522?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1302522?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to

the lower natural abundance of ¹³C.

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

Spectral Width: A spectral width of approximately 240 ppm is set.

Acquisition Time: An acquisition time of 1-2 seconds is employed.

5. Data Processing:

The acquired free induction decay (FID) is Fourier transformed.

Phase correction and baseline correction are applied.

The chemical shifts are referenced to the internal standard (TMS).

Integration of the ¹H NMR signals is performed to determine the relative number of protons.

Visualization of 2-Allylbenzoic Acid Structure and
NMR Assignments
The following diagram illustrates the molecular structure of 2-allylbenzoic acid with labeled

carbon and hydrogen atoms corresponding to the assignments in the NMR data tables.

Caption: Molecular structure of 2-allylbenzoic acid with atom numbering for NMR correlation.

To cite this document: BenchChem. [Characterization of 2-Allylbenzoic Acid: A Comparative
NMR Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1302522#characterization-of-2-allylbenzoic-acid-by-
1h-nmr-and-13c-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1302522?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1302522?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

